molecular formula C12H14N2O3 B8634974 1-(4-Hydroxybutyl)quinazoline-2,4(1H,3H)-dione

1-(4-Hydroxybutyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B8634974
M. Wt: 234.25 g/mol
InChI Key: ZKKFSOZQBFXGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05304560

Procedure details

To a stirred suspension of 1-(3-carboxypropyl)-2,4(1H,3H)-quinazolinedione (2.00 g) in tetrahydrofuran (40 ml) was added 1M borane in tetrahydrofuran (24.2 ml) on an ice-bath, and the mixture was stirred for additional 2 hours at room temperature. The reaction mixture was quenched with 1N hydrochloric acid, and the organic solvent was evaporated. The residue was triturated with water, filtered and washed in turn with water and ethyl ether to give 1-(4-hydroxybutyl)-2,4(1H,3H)-quinazolinedione (1.74 g) as a crystal.
Name
1-(3-carboxypropyl)-2,4(1H,3H)-quinazolinedione
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24.2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][CH2:5][CH2:6][N:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10](=[O:17])[NH:9][C:8]1=[O:18])(O)=[O:2].B>O1CCCC1>[OH:2][CH2:1][CH2:4][CH2:5][CH2:6][N:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10](=[O:17])[NH:9][C:8]1=[O:18]

Inputs

Step One
Name
1-(3-carboxypropyl)-2,4(1H,3H)-quinazolinedione
Quantity
2 g
Type
reactant
Smiles
C(=O)(O)CCCN1C(NC(C2=CC=CC=C12)=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
24.2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for additional 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 1N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the organic solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed in turn with water and ethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCCCCN1C(NC(C2=CC=CC=C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.